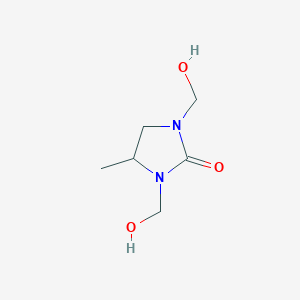
1,3-Bis(hydroxymethyl)-4-methylimidazolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Bis(hydroxymethyl)-4-methylimidazolidin-2-one is an organic compound belonging to the class of imidazolidinones. It is characterized by the presence of two hydroxymethyl groups and a methyl group attached to an imidazolidinone ring. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(hydroxymethyl)-4-methylimidazolidin-2-one typically involves the reaction of formaldehyde with 4-methylimidazolidin-2-one under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the hydroxymethyl groups. The reaction mixture is then heated to promote the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound is often carried out in large-scale reactors. The process involves the continuous addition of formaldehyde and 4-methylimidazolidin-2-one to the reactor, along with a base catalyst. The reaction is maintained at an elevated temperature to ensure complete conversion of the reactants to the desired product. The product is then purified through distillation or crystallization to obtain a high-purity compound.
Chemical Reactions Analysis
Types of Reactions
1,3-Bis(hydroxymethyl)-4-methylimidazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form the corresponding alcohols.
Substitution: The hydroxymethyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents like thionyl chloride or alkylating agents like methyl iodide are employed.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
1,3-Bis(hydroxymethyl)-4-methylimidazolidin-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug development and as a preservative in pharmaceutical formulations.
Industry: Utilized in the production of polymers, resins, and coatings due to its ability to form stable cross-linked structures.
Mechanism of Action
The mechanism of action of 1,3-Bis(hydroxymethyl)-4-methylimidazolidin-2-one involves its ability to release formaldehyde under certain conditions. This formaldehyde release can lead to the formation of cross-linked structures in polymers and resins. In biological systems, the compound can interact with proteins and enzymes, potentially altering their function and activity. The molecular targets and pathways involved in these interactions are still under investigation.
Comparison with Similar Compounds
Similar Compounds
1,3-Bis(hydroxymethyl)-5,5-dimethylimidazolidine-2,4-dione: Known for its use as a preservative in cosmetics and personal care products.
Diazolidinyl urea: Commonly used as an antimicrobial agent in various formulations.
Sodium hydroxymethylglycinate: Another formaldehyde-releasing compound used in cosmetics and personal care products.
Uniqueness
1,3-Bis(hydroxymethyl)-4-methylimidazolidin-2-one is unique due to its specific structure, which allows for the formation of stable cross-linked structures in polymers and resins. Its ability to release formaldehyde under controlled conditions makes it valuable in various industrial and research applications.
Properties
CAS No. |
2492-96-8 |
|---|---|
Molecular Formula |
C6H12N2O3 |
Molecular Weight |
160.17 g/mol |
IUPAC Name |
1,3-bis(hydroxymethyl)-4-methylimidazolidin-2-one |
InChI |
InChI=1S/C6H12N2O3/c1-5-2-7(3-9)6(11)8(5)4-10/h5,9-10H,2-4H2,1H3 |
InChI Key |
UBHXVADGCTXVOH-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(C(=O)N1CO)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















